Cas no 1417566-80-3 (N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate)
N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate Chemical and Physical Properties
Names and Identifiers
-
- 1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate
- N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
- N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate
-
- Inchi: 1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4)
- InChI Key: FRENYYCZTBRJNG-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)O.N1C(/N=C(\N)/N)=NC2=C1CCC2
Computed Properties
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 279
- Topological Polar Surface Area: 176
N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM503571-1g |
N-{1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}guanidine; sulfuric acid |
1417566-80-3 | 97% | 1g |
$269 | 2022-06-13 | |
| Chemenu | CM503571-5g |
N-{1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}guanidine; sulfuric acid |
1417566-80-3 | 97% | 5g |
$807 | 2022-06-13 | |
| TRC | N064325-100mg |
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine Sulfate |
1417566-80-3 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N064325-250mg |
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine Sulfate |
1417566-80-3 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | N064325-500mg |
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine Sulfate |
1417566-80-3 | 500mg |
$ 600.00 | 2022-06-03 |
N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate
N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate: A Comprehensive Overview
N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate, identified by the CAS number 1417566-80-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a guanidine group attached to a tetrahydrocyclopenta-dimidazole ring system, which contributes to its distinctive chemical behavior and biological activity.
The synthesis of N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate involves a series of carefully designed reactions that highlight the versatility of guanidine chemistry. Recent studies have explored the use of this compound as a potential lead in the development of novel therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for further research in medicinal chemistry.
Recent advancements in computational chemistry have allowed researchers to model the molecular interactions of N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate with high precision. These studies have revealed that the compound exhibits significant binding affinity towards certain protein targets, suggesting its potential role in modulating cellular pathways. Furthermore, experimental data from in vitro assays have demonstrated its ability to inhibit key enzymes involved in disease progression.
The structural integrity of N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate plays a crucial role in its pharmacokinetic properties. Research has shown that the compound demonstrates favorable solubility characteristics and bioavailability profiles. These attributes are essential for its potential use as an orally administered drug. However, further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
In addition to its pharmacological applications, N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate has also been investigated for its potential in agricultural and industrial settings. Its ability to act as a bioactive agent has led to exploratory studies in crop protection and pest control. These applications underscore the compound's versatility across multiple domains.
The environmental impact of N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate is another area of growing interest. Recent eco-toxicological assessments have focused on understanding its degradation pathways and potential effects on non-target organisms. These studies are critical for ensuring the sustainable use of the compound in both medical and non-medical applications.
In conclusion,N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate represents a compelling example of how advanced chemical synthesis and cutting-edge research can lead to innovative solutions in various fields. As ongoing investigations continue to uncover new insights into its properties and applications,
this compound is poised to make significant contributions to science and industry alike.
1417566-80-3 (N-(1,4,5,6-Tetrahydrocyclopenta-dimidazol-2-yl)guanidine Sulfate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)